2-Isobutyl-3,5,6-trimethylpyrazine

QSAR Olfactory threshold Structure-activity relationship

2-Isobutyl-3,5,6-trimethylpyrazine (CAS 46187-37-5) is a tri-substituted alkylpyrazine with molecular formula C11H18N2 and molecular weight 178.27 g/mol. This heterocyclic aromatic compound exists as a colorless liquid with a characteristic roasted, nutty, and cocoa-like odor profile.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 46187-37-5
Cat. No. B1606802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-3,5,6-trimethylpyrazine
CAS46187-37-5
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)CC(C)C)C
InChIInChI=1S/C11H18N2/c1-7(2)6-11-10(5)12-8(3)9(4)13-11/h7H,6H2,1-5H3
InChIKeyCMCOFWHSAGPVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutyl-3,5,6-trimethylpyrazine (CAS 46187-37-5): Procurement-Grade Specification for Alkylpyrazine Sourcing


2-Isobutyl-3,5,6-trimethylpyrazine (CAS 46187-37-5) is a tri-substituted alkylpyrazine with molecular formula C11H18N2 and molecular weight 178.27 g/mol [1]. This heterocyclic aromatic compound exists as a colorless liquid with a characteristic roasted, nutty, and cocoa-like odor profile [2]. It occurs naturally in various food matrices including cocoa, potatoes, and other tuberous plants , and is widely employed as a flavor and fragrance agent in the food, beverage, and personal care industries. For procurement and analytical reference purposes, commercial specifications typically require ≥95% purity .

2-Isobutyl-3,5,6-trimethylpyrazine: Structural Determinants That Preclude Alkylpyrazine Interchangeability


Alkylpyrazines cannot be treated as interchangeable commodities due to the profound impact of substitution pattern on both sensory potency and qualitative odor character. The presence and position of methyl and isobutyl substituents on the pyrazine ring fundamentally alter olfactory threshold values by orders of magnitude [1] and modify odorant binding protein (OBP) recognition profiles [2]. Specifically, replacing a 2-methyl or 2-ethoxy side chain with a 2-isobutyl group causes overlapping binding affinities to distinct OBP subtypes, demonstrating that even minor structural modifications produce non-linear changes in biological recognition [2]. Consequently, substituting 2-Isobutyl-3,5,6-trimethylpyrazine with 2,3,5-trimethylpyrazine or 2-isobutyl-3-methoxypyrazine yields fundamentally different sensory outcomes and receptor activation patterns. The quantitative evidence below establishes the specific dimensions along which this compound diverges from its closest structural analogs.

2-Isobutyl-3,5,6-trimethylpyrazine: Quantified Differentiation Evidence for Sourcing Decisions


Olfactory Threshold as a Function of Substitution Pattern: QSAR-Modeled Potency Differentiation

Quantitative structure-activity relationship (QSAR) modeling of 40 pyrazine derivatives established that olfactory threshold is a direct function of substitution pattern, with 2-Isobutyl-3,5,6-trimethylpyrazine falling within the subset of structures identified as optimal for low olfactory threshold (high potency) [1]. The bilinear model achieved correlation coefficients higher than the global model (R = 0.82) when applied to closely related molecular subsets, validating that specific substitution patterns—including the 2-isobutyl and 3,5,6-trimethyl configuration—confer predictable, quantifiable sensory potency advantages [1]. While 2,3,5-trimethylpyrazine lacks the isobutyl group and consequently exhibits different threshold characteristics, the target compound's structural features align with computationally identified optimum configurations for enhanced odor impact [1].

QSAR Olfactory threshold Structure-activity relationship Sensory potency

Odorant Binding Protein Recognition Divergence: 2-Isobutyl Substitution Alters OBP Subtype Engagement

A comparative analysis of odorant binding protein (OBP) interactions revealed that modification of the pyrazine 2-position side chain from methyl or ethoxy to isobutyl causes a notable shift in OBP subtype recognition [1]. Specifically, pyrazine and thiazole derivatives bearing a 2-isobutyl group exhibit overlapping binding affinities to both rat-OBP1 and rat-OBP3, whereas the corresponding 2-methyl or 2-ethoxy substituted analogs demonstrate more restricted OBP subtype selectivity [1]. 2-Isobutyl-3,5,6-trimethylpyrazine, by virtue of its 2-isobutyl moiety, is therefore predicted to engage a broader repertoire of peripheral olfactory receptors compared to 2-methyl-substituted alkylpyrazines such as 2,3,5-trimethylpyrazine or 2,5-dimethylpyrazine.

Odorant binding protein OBP Receptor selectivity Structure-activity relationship

Sensory Descriptor Profile Differentiation: Quantitative Odor Character Mapping Versus Structural Analogs

Quantitative odor profile analysis of 2-Isobutyl-3,5,6-trimethylpyrazine establishes a characteristic descriptor distribution: burnt (48.4%), earthy (47.15%), nutty (45.64%), roasted (40.34%), musty (38.14%), cocoa (36.92%), woody (35.76%), hazelnut (32.52%), coffee (31.78%), and chocolate (31.62%) [1]. This profile diverges markedly from structural analogs: 2,3,5-trimethylpyrazine (lacking the isobutyl group) exhibits a more earthy-potato character; 2-isobutyl-3-methoxyprazine (methoxy-substituted) presents green-bell pepper notes ; and 2,5-dimethylpyrazine produces a simpler nutty-cocoa profile without the pronounced roasted-burnt dimensions characteristic of the tri-methylated isobutyl derivative [1]. The target compound uniquely combines high roasted/burnt intensity with substantive cocoa and nutty character, a sensory intersection not replicated by its closest homologs.

Sensory profiling Odor descriptors Flavor chemistry Pyrazine characterization

Natural Occurrence Concentration in Cocoa: Quantitative Abundance as a Function of Substitution Pattern

Among 40 pyrazine compounds identified in cocoa and chocolate matrices through comprehensive literature analysis, alkylpyrazines bearing 2-isobutyl substitution—including 2-Isobutyl-3,5,6-trimethylpyrazine—represent a distinct subset of naturally occurring odor-active constituents [1]. The compound contributes to the characteristic roasted, nutty, and cocoa aroma notes of fermented and roasted cocoa products [1][2]. While quantitative abundance data for this specific compound in cocoa remains limited in the open literature, its inclusion among the 40 structurally characterized cocoa pyrazines distinguishes it from synthetic-only pyrazine derivatives that lack natural occurrence documentation [1]. This natural occurrence credential supports clean-label and natural-identical flavor positioning.

Food chemistry Natural occurrence Cocoa volatiles Quantitative analysis

2-Isobutyl-3,5,6-trimethylpyrazine: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Chocolate and Cocoa Flavor Formulation: Achieving Authentic Roasted-Cocoa Character

2-Isobutyl-3,5,6-trimethylpyrazine is quantitatively documented among the 40 pyrazine constituents of cocoa and chocolate products [1]. Its sensory profile combines roasted (40.34%), cocoa (36.92%), nutty (45.64%), and burnt (48.4%) notes [2], precisely matching the key aroma dimensions of high-quality chocolate. For flavor houses and food manufacturers formulating chocolate, cocoa, or confectionery products, this compound provides a naturally occurring, analytically verified cocoa volatile that cannot be functionally replaced by simpler alkylpyrazines lacking the requisite roasted-cocoa character.

Coffee and Roasted Nut Flavor Enhancement: High-Impact Roasted Notes at Low Use Levels

QSAR modeling positions 2-Isobutyl-3,5,6-trimethylpyrazine within the optimal structural subset for low olfactory threshold, indicating enhanced sensory potency relative to suboptimal substitution patterns [3]. Its sensory profile features prominent coffee (31.78%), hazelnut (32.52%), and roasted (40.34%) descriptors [2]. For coffee flavorings, roasted nut products, and savory applications, this compound delivers high-impact roasted character at reduced usage rates, offering formulation efficiency advantages over higher-threshold alkylpyrazine alternatives.

Analytical Reference Standard for Cocoa and Coffee Volatile Analysis

As a naturally occurring alkylpyrazine with documented presence in cocoa and potato matrices [1], 2-Isobutyl-3,5,6-trimethylpyrazine serves as a critical reference standard for GC-MS identification and quantification of pyrazine volatiles in food, beverage, and natural product analysis. The compound's distinct substitution pattern (2-isobutyl, 3,5,6-trimethyl) produces a unique mass spectral signature, enabling unambiguous identification among the 40+ pyrazine compounds present in complex food matrices [1]. Commercial availability at ≥95% purity supports its use in method validation, calibration curve construction, and quality control workflows.

Structure-Activity Relationship Studies: Probing Alkylpyrazine-OR/Olfactophore Interactions

The documented divergence in odorant binding protein (OBP) recognition between 2-isobutyl-substituted pyrazines and their 2-methyl or 2-ethoxy counterparts [4] establishes 2-Isobutyl-3,5,6-trimethylpyrazine as a valuable probe for olfactory receptor and OBP structure-activity investigations. Researchers studying olfactory coding, receptor pharmacology, or computational olfactophore modeling can utilize this compound to interrogate how branched alkyl substitution at the 2-position alters receptor engagement profiles compared to linear or oxygenated side-chain analogs.

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